molecular formula C13H19BN2O3 B1591915 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide CAS No. 276694-16-7

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide

Cat. No. B1591915
M. Wt: 262.11 g/mol
InChI Key: GFZSUVMUIACQHK-UHFFFAOYSA-N
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Description

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide” is a chemical compound with the molecular formula C12H17BO2 . It is also known as “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” in English .


Synthesis Analysis

The synthesis of this compound involves several steps. The compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used as a starting material . This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The structure of the compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The crystallographic data of the compound have been deposited with the Cambridge Crystallographic Data Centre .


Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used for the borylation of alkylbenzenes in the presence of a palladium catalyst . It has also been used in the coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.07 . It has a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a flash point of 225°F . Its vapor pressure is 0.00586mmHg at 25°C, and it has a refractive index of 1.49 .

Scientific Research Applications

  • Synthesis of Novel Copolymers

    • Field : Material Science
    • Application : The compound 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is similar to the compound you mentioned, is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The source did not provide specific results or outcomes obtained from this application .
  • Crystal Structure Analysis

    • Field : Crystallography
    • Application : The crystal structure of a similar compound, 4–(4,4,5,5–tetramethyl–1,3,2–dioxaborolan–2–yl)morpholine, was analyzed .
    • Method : The crystal structure was determined using X-ray crystallography .
    • Results : The results showed that the compound has a monoclinic crystal structure with specific lattice parameters .
  • Synthesis of Novel Compounds

    • Field : Organic Chemistry
    • Application : The compound tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate, which is similar to the compound you mentioned, is used in the synthesis of novel organic compounds .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The source did not provide specific results or outcomes obtained from this application .
  • Preparation of Chemical Intermediates

    • Field : Chemical Industry
    • Application : In the chemical industry, similar compounds like (4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯 are often used in the preparation of chemical intermediates .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The source did not provide specific results or outcomes obtained from this application .
  • Synthesis of Anti-Cancer Drugs

    • Field : Medicinal Chemistry
    • Application : The compound tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate, which is similar to the compound you mentioned, is used in the synthesis of anti-cancer drugs .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The source did not provide specific results or outcomes obtained from this application .
  • Molecular Structure Analysis

    • Field : Quantum Chemistry
    • Application : The molecular structures of two phenylboronic acid derivatives, 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine, were determined by quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis .
    • Method : The molecular structures were determined using a combination of quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis .
    • Results : The results showed that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-5-9(6-8-10)11(17)16-15/h5-8H,15H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZSUVMUIACQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611673
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide

CAS RN

276694-16-7
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

20 g (76 mmol) of methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are dissolved in 150 ml of methanol, 6 g (120 mmol) of hydrazine hydrate are added, and the mixture is refluxed for 12 hours. Removal of 120 ml of methanol by distillation gives 19.8 g (75 mmol, 98%) of product. The compounds of the formula (III) are obtained analogously using the compounds shown in Table 3.
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98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Kavianpour - 2023 - ses.library.usyd.edu.au
The pursuit of novel therapeutics demands a systematic, rational approach to drug design, prioritizing high potency, selectivity, and precise in vivo drug delivery. This work comprises …
Number of citations: 0 ses.library.usyd.edu.au

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